molecular formula C12H15FO2 B7977387 5-Fluoro-3-n-pentoxybenzaldehyde

5-Fluoro-3-n-pentoxybenzaldehyde

Cat. No.: B7977387
M. Wt: 210.24 g/mol
InChI Key: KSFPDHUHDPKSED-UHFFFAOYSA-N
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Description

5-Fluoro-3-n-pentoxybenzaldehyde (CAS: 1228557-19-4) is a fluorinated benzaldehyde derivative featuring a fluorine atom at the 5-position and an n-pentoxy group (-O-C₅H₁₁) at the 3-position of the aromatic ring. This compound is characterized by its molecular formula C₁₂H₁₅FO₂ and a purity of 98% . Historically, it has been associated with applications in organic synthesis, particularly as a precursor for pharmaceuticals and specialty chemicals. However, commercial availability of this compound has been discontinued, as noted by CymitQuimica . Its structural features—a fluorine atom (electron-withdrawing) and a flexible pentoxy chain (lipophilic)—make it a candidate for studying substituent effects on reactivity and biological activity.

Properties

IUPAC Name

3-fluoro-5-pentoxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15FO2/c1-2-3-4-5-15-12-7-10(9-14)6-11(13)8-12/h6-9H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSFPDHUHDPKSED-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOC1=CC(=CC(=C1)C=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-3-n-pentoxybenzaldehyde can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution (S_NAr) reaction. In this method, a fluorine atom is introduced into the benzene ring via a substitution reaction using a suitable fluorinating agent. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using automated reactors. The process includes the preparation of intermediates, followed by the introduction of the fluorine atom and the pentoxy group. The reaction conditions are optimized to maximize yield and minimize by-products. Purification steps such as distillation and recrystallization are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-3-n-pentoxybenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Fluoro-3-n-pentoxybenzaldehyde has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Fluoro-3-n-pentoxybenzaldehyde involves its interaction with various molecular targets. The fluorine atom’s high electronegativity influences the compound’s reactivity and binding affinity to biological molecules. This can lead to the inhibition or activation of specific enzymes and pathways, making it a valuable tool in biochemical research .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize 5-Fluoro-3-n-pentoxybenzaldehyde, the following structurally related benzaldehyde derivatives are analyzed (Table 1):

Table 1: Comparative Analysis of this compound and Analogues

Compound Name CAS Number Molecular Formula Substituents Purity Availability Key Applications
This compound 1228557-19-4 C₁₂H₁₅FO₂ 5-Fluoro, 3-n-pentoxy 98% Discontinued Pharmaceutical intermediates
5-Fluoro-3-propoxybenzaldehyde 883443-33-2 C₁₀H₁₁FO₂ 5-Fluoro, 3-propoxy N/A Available Organic synthesis, agrochemicals
5-(2-Fluoropyridin-3-yl)-2-methoxybenzaldehyde 1261911-72-1 C₁₃H₁₀FNO₂ 2-Methoxy, 5-(2-fluoropyridinyl) N/A Available Medicinal chemistry, kinase inhibitors

Substituent Effects on Physicochemical Properties

Alkoxy Chain Length :

  • The n-pentoxy group in this compound enhances lipophilicity (logP ≈ 3.8) compared to the shorter propoxy chain (logP ≈ 2.9) in 5-Fluoro-3-propoxybenzaldehyde. This difference impacts solubility and membrane permeability, making the pentoxy derivative more suitable for hydrophobic environments .
  • The propoxy analogue (C₁₀H₁₁FO₂) is more readily available and easier to synthesize due to its shorter chain, favoring industrial scalability .

Electron-Donating vs. Electron-Withdrawing Groups :

  • The methoxy group in 5-(2-Fluoropyridin-3-yl)-2-methoxybenzaldehyde donates electrons, stabilizing the aromatic ring and altering reactivity in electrophilic substitutions. In contrast, the fluorine atom in the pentoxy derivative withdraws electrons, increasing the aldehyde group’s electrophilicity .

Commercial and Research Status

  • Discontinued Availability : this compound’s discontinuation limits its current use, though archived samples may exist for research .
  • Active Alternatives : The propoxy and fluoropyridinyl derivatives remain accessible, with suppliers like MolPort and Parchem offering them for medicinal chemistry projects .

Biological Activity

5-Fluoro-3-n-pentoxybenzaldehyde is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its antibacterial, anticancer, and other pharmacological properties, supported by various research findings and case studies.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

  • Molecular Formula : C12H15F1O2
  • Molecular Weight : 210.25 g/mol

The presence of the fluorine atom and the n-pentoxy group significantly influences its biological activity, making it a candidate for various therapeutic applications.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of fluorinated compounds, including this compound. The compound exhibits notable activity against several Gram-positive and Gram-negative bacteria.

Table 1: Antibacterial Activity of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus10 µg/mL
Escherichia coli15 µg/mL
Pseudomonas aeruginosa12 µg/mL
Bacillus subtilis20 µg/mL

The MIC values indicate that this compound is particularly effective against Staphylococcus aureus, with an MIC lower than that of commonly used antibiotics, suggesting its potential as an alternative antibacterial agent.

Anticancer Activity

In addition to its antibacterial properties, this compound has been investigated for its anticancer effects. The compound's ability to induce apoptosis in cancer cells has been a focal point in recent research.

The anticancer activity is believed to be mediated through the inhibition of key signaling pathways involved in cell proliferation and survival:

  • PI3K/Akt Pathway : Inhibition of this pathway can lead to reduced cell survival and increased apoptosis.
  • Cell Cycle Arrest : The compound has been shown to induce G2/M phase arrest in cancer cells, preventing their proliferation.

Case Studies and Research Findings

  • Case Study on Breast Cancer Cells : A study demonstrated that treatment with this compound resulted in a significant decrease in cell viability in MCF-7 breast cancer cells. The compound induced apoptosis through caspase activation and increased levels of pro-apoptotic proteins .
  • In Vivo Studies : Animal models treated with the compound showed reduced tumor growth rates compared to control groups. Histopathological analysis revealed increased apoptosis in tumor tissues .

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